N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA is a complex organic compound that features a bromophenyl group, a phthalimide moiety, and a thiourea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
Molecular Formula |
C18H14BrN3O3S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H14BrN3O3S/c19-11-5-7-12(8-6-11)20-18(26)21-15(23)9-10-22-16(24)13-3-1-2-4-14(13)17(22)25/h1-8H,9-10H2,(H2,20,21,23,26) |
InChI Key |
YHHDBZSGPGAHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the bromophenyl group: This step might involve a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Coupling reactions: The bromophenyl and phthalimide intermediates can be coupled using a suitable linker, such as a thiourea group, under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group might yield sulfonyl derivatives, while substitution of the bromine atom could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiourea linkages are often used as catalysts in organic synthesis.
Materials Science: The unique structure of this compound might make it useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound could be investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Biological Probes: It might be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Science: The compound could be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Catalytic Activity: The thiourea group could activate substrates by forming hydrogen bonds, facilitating chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]thiourea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
